molecular formula C8H7N3O B7845346 2-methyl-1H-pyrido[2,3-d]pyrimidin-4-one

2-methyl-1H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B7845346
M. Wt: 161.16 g/mol
InChI Key: SYCITQZLAKXVGZ-UHFFFAOYSA-N
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Description

The compound with the identifier “2-methyl-1H-pyrido[2,3-d]pyrimidin-4-one” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-methyl-1H-pyrido[2,3-d]pyrimidin-4-one involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet the demand for this compound. The industrial production methods involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of advanced technologies and equipment to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H-pyrido[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkyl groups.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce an oxidized form of this compound, while reduction may produce a reduced form of the compound.

Scientific Research Applications

2-methyl-1H-pyrido[2,3-d]pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of 2-methyl-1H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which may include enzymes, receptors, or other proteins. This binding can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

2-methyl-1H-pyrido[2,3-d]pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • CID 2632
  • CID 6540461
  • CID 5362065
  • CID 5479530

These compounds may share similar chemical structures or properties but differ in their specific activities and applications. The uniqueness of this compound lies in its specific chemical structure and the particular effects it exerts in various scientific applications.

Properties

IUPAC Name

2-methyl-1H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-5-10-7-6(8(12)11-5)3-2-4-9-7/h2-4H,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCITQZLAKXVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C2=C(N1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C2=C(N1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.